Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-
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Overview
Description
Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-nitroaniline and methylsulfonyl chloride.
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Borylation: The amino group is converted to a boronic acid group through a borylation reaction using boronic acid derivatives and catalysts like palladium acetate.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s quality.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halides and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted boronic acids. These products are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible covalent bonds with diols.
Medicine: Boronic acid derivatives are investigated for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the methylsulfonyl group.
4-Methanesulfonylphenylboronic Acid: Contains a methanesulfonyl group but differs in the position of the boronic acid group.
4-Boronophenyl Methanesulphonate: Another boronic acid derivative with a different functional group arrangement.
Uniqueness
Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, is unique due to the presence of both the boronic acid and methylsulfonyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in binding to diols and other nucleophiles. These features make it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and sensor development.
Properties
IUPAC Name |
[4-[2-(methanesulfonamido)ethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-16(14,15)11-7-6-8-2-4-9(5-3-8)10(12)13/h2-5,11-13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGEKJGALNMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCNS(=O)(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471408 |
Source
|
Record name | Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375346-00-2 |
Source
|
Record name | Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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